![molecular formula C12H16O4 B7938521 3-[3-(Hydroxymethyl)phenoxy]-2,2-dimethylpropanoic acid](/img/structure/B7938521.png)
3-[3-(Hydroxymethyl)phenoxy]-2,2-dimethylpropanoic acid
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Overview
Description
3-[3-(Hydroxymethyl)phenoxy]-2,2-dimethylpropanoic acid is an organic compound with the molecular formula C12H16O4. It is characterized by the presence of a phenoxy group substituted with a hydroxymethyl group and a dimethylpropanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Hydroxymethyl)phenoxy]-2,2-dimethylpropanoic acid typically involves the reaction of 3-(hydroxymethyl)phenol with 2,2-dimethylpropanoic acid chloride under basic conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-[3-(Hydroxymethyl)phenoxy]-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-(3-Carboxyphenoxy)-2,2-dimethylpropanoic acid.
Reduction: 3-[3-(Hydroxymethyl)phenoxy]-2,2-dimethylpropanol.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis : Compound A serves as an intermediate for synthesizing more complex organic molecules, facilitating the development of novel compounds with tailored properties.
Biology
- Biochemical Probes : The phenoxy group of compound A is investigated for its potential as a biochemical probe to study enzyme activity and receptor interactions.
Medicine
- Therapeutic Potential : Research indicates that compound A may exhibit anti-inflammatory and antioxidant properties. Preliminary studies suggest it inhibits cyclooxygenase (COX) enzymes, which are crucial in inflammatory responses.
Industry
- Specialty Chemicals : Compound A is utilized in the production of specialty chemicals and materials due to its unique chemical structure and properties.
The biological activity of compound A is attributed to its ability to interact with specific molecular targets:
- Enzyme Interaction : The phenoxy group can engage in hydrogen bonding with enzymes, potentially modulating their activity.
- Receptor Binding : The hydroxymethyl group enhances binding affinity to certain receptors.
- Solubility : The dimethylpropanoic acid moiety improves solubility in biological systems.
Potential Biological Activities
Activity Type | Compound A | Reference Compound | Activity Level |
---|---|---|---|
Anti-inflammatory | Yes | Aspirin | Moderate |
Antioxidant | Yes | Vitamin C | High |
Antimicrobial | Potential | Penicillin | Variable |
Structure-Activity Relationship (SAR)
The structure-activity relationship of compound A highlights how different substituents influence its biological activities:
Substituent | Effect on Activity |
---|---|
Hydroxymethyl Group | Increases binding affinity |
Dimethyl Group | Enhances solubility |
Phenoxy Group | Modulates enzyme interaction |
Anti-inflammatory Study
A study on rat models demonstrated that administration of compound A led to significant reductions in paw edema induced by carrageenan, suggesting its potential as an anti-inflammatory agent.
Antioxidant Efficacy
In vitro assays indicated that compound A effectively scavenged free radicals, with an IC50 value comparable to established antioxidants like ascorbic acid.
Microbial Inhibition
Testing against Staphylococcus aureus revealed that compound A inhibited bacterial growth at concentrations lower than those required for traditional antibiotics, indicating potential antimicrobial properties.
Mechanism of Action
The mechanism of action of 3-[3-(Hydroxymethyl)phenoxy]-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The dimethylpropanoic acid moiety can influence the compound’s solubility and stability .
Comparison with Similar Compounds
Similar Compounds
2-(3-(Hydroxymethyl)phenyl)propanoic acid: Similar structure but with a different substitution pattern on the phenyl ring.
3-(Hydroxymethyl)phenoxyacetic acid: Contains a phenoxyacetic acid moiety instead of a dimethylpropanoic acid moiety.
Uniqueness
3-[3-(Hydroxymethyl)phenoxy]-2,2-dimethylpropanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
3-[3-(Hydroxymethyl)phenoxy]-2,2-dimethylpropanoic acid (commonly referred to as compound A) is an organic compound with the molecular formula C₁₂H₁₆O₄. This compound has garnered attention due to its unique structural features, including a phenoxy group substituted with a hydroxymethyl group and a dimethylpropanoic acid moiety. The biological activity of this compound is of significant interest in various fields, including medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₆O₄
- IUPAC Name : this compound
- Molecular Weight : 224.26 g/mol
The structure of compound A allows for diverse interactions with biological targets, particularly through its phenoxy group, which can modulate enzyme activity and receptor binding.
The biological activity of compound A is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Interaction : The phenoxy group can engage in hydrogen bonding and hydrophobic interactions with enzymes, potentially modulating their activity.
- Receptor Binding : The hydroxymethyl group enhances binding affinity to certain receptors, which may lead to downstream signaling effects.
- Solubility and Stability : The dimethylpropanoic acid moiety contributes to the compound's solubility in biological systems, enhancing its bioavailability.
Biological Activities
Research has indicated several potential biological activities associated with compound A:
- Anti-inflammatory Properties : Preliminary studies suggest that compound A exhibits anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
- Antioxidant Activity : The presence of the hydroxymethyl group may contribute to antioxidant properties, helping to neutralize free radicals and reduce oxidative stress in cells.
- Antimicrobial Effects : Some studies have indicated that similar compounds demonstrate activity against various bacterial strains, suggesting potential antimicrobial properties for compound A.
Comparison of Biological Activities
Activity Type | Compound A | Reference Compound | Activity Level |
---|---|---|---|
Anti-inflammatory | Yes | Aspirin | Moderate |
Antioxidant | Yes | Vitamin C | High |
Antimicrobial | Potential | Penicillin | Variable |
Structure-Activity Relationship (SAR)
Substituent | Effect on Activity |
---|---|
Hydroxymethyl Group | Increases binding affinity |
Dimethyl Group | Enhances solubility |
Phenoxy Group | Modulates enzyme interaction |
Case Studies
-
Anti-inflammatory Study :
A study conducted on rat models showed that administration of compound A resulted in a significant reduction in paw edema induced by carrageenan, indicating its potential as an anti-inflammatory agent . -
Antioxidant Efficacy :
In vitro assays demonstrated that compound A scavenged free radicals effectively, with an IC50 value comparable to established antioxidants like ascorbic acid . -
Microbial Inhibition :
Testing against Staphylococcus aureus revealed that compound A inhibited bacterial growth at concentrations lower than those required for traditional antibiotics .
Properties
IUPAC Name |
3-[3-(hydroxymethyl)phenoxy]-2,2-dimethylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-12(2,11(14)15)8-16-10-5-3-4-9(6-10)7-13/h3-6,13H,7-8H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKSUXZFQVCPTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC1=CC=CC(=C1)CO)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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